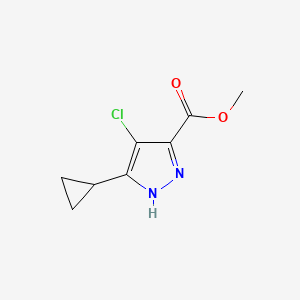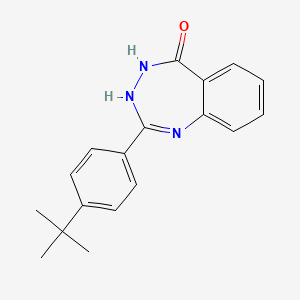
2-(4-tert-butylphenyl)-3,4-dihydro-5H-1,3,4-benzotriazepin-5-one
Vue d'ensemble
Description
The compound “2-(4-tert-butylphenyl)-3,4-dihydro-5H-1,3,4-benzotriazepin-5-one” is a benzotriazepinone derivative. Benzotriazepinones are a class of compounds that contain a benzene ring fused to a triazepinone. The “4-tert-butylphenyl” indicates a phenyl ring with a tert-butyl group at the 4th position is attached .
Molecular Structure Analysis
The molecular structure analysis would require techniques like NMR, IR, and X-ray crystallography. Unfortunately, without specific data, I can’t provide a detailed analysis .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. The benzotriazepinone core might undergo reactions typical for azepinones, and the phenyl ring might be subject to electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the structure of the compound. For example, the presence of the benzotriazepinone might influence the compound’s solubility and stability .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Regioselective A-Ring Chlorination : A study by Kaye and Mphahlele (1994) explored the regioselective A-ring chlorination of benzodiazepine analogues, including compounds like 2-(4-tert-butylphenyl)-3,4-dihydro-5H-1,3,4-benzotriazepin-5-one. The chlorination process was analyzed using NMR and MS spectroscopy, confirming exclusive chlorination at specific positions of the A-ring (Kaye & Mphahlele, 1994).
Formation and Rearrangement Studies : Scheiner et al. (1984) investigated the formation and rearrangement of 1,3,4-benzotriazepinones, analyzing the impact of substituents, solvents, and reaction time on product distribution. This study sheds light on the chemical behavior and stability of these compounds under various conditions (Scheiner et al., 1984).
Cyclodesulfurization Reinvestigation : Sunder, Peet, and Barbuch (1981) conducted a reinvestigation into the cyclodesulfurization of thiosemicarbazides, a key process in the synthesis of benzotriazepinones. Their study corrected previous misconceptions about the product formation in this reaction sequence (Sunder, Peet, & Barbuch, 1981).
Chemical Behavior and Reactions
Synthesis Variations : Research by Peet and Sunder (1976) described the synthesis of specific benzotriazepin-5-ones, detailing the challenges and outcomes of different synthetic routes. Their work highlights the complexities involved in the synthesis of these compounds (Peet & Sunder, 1976).
Novel Synthesis Methods : A study by Omar, Ashour, and Bourdais (1979) introduced a novel method for synthesizing a series of 2-substituted amino-3,4-dihydro-5H-1,3,4-benzotriazepin-5-ones, offering alternative approaches to obtaining these compounds (Omar, Ashour, & Bourdais, 1979).
Tautomer Reassignment and Structure : Zahra et al. (2003) re-investigated the tautomerism of 4-methyldihydro-1,3,4-benzotriazepin-5-ones, using X-ray diffraction and quantum chemical calculations. Their findings contribute to a deeper understanding of the structural aspects of these compounds (Zahra et al., 2003).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-tert-butylphenyl)-3,4-dihydro-1,3,4-benzotriazepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-18(2,3)13-10-8-12(9-11-13)16-19-15-7-5-4-6-14(15)17(22)21-20-16/h4-11H,1-3H3,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYWPQNBVHGAEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




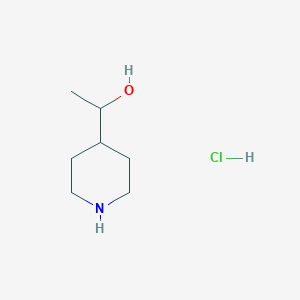
![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1400911.png)
![7-Oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B1400912.png)
![ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B1400913.png)
![1-[7-[(E)-2-(dimethylamino)vinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1400914.png)
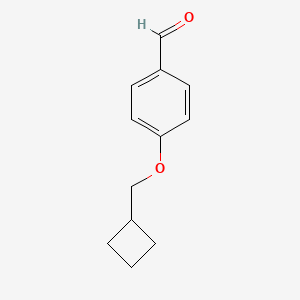

amine](/img/structure/B1400920.png)
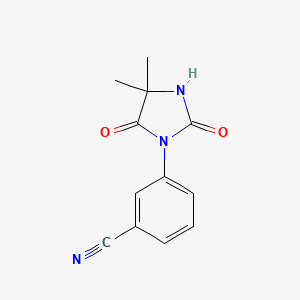
![2-(Azidomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1400923.png)

